3-(Methoxycarbonyl)phenyl 2-furoate
Description
3-(Methoxycarbonyl)phenyl 2-furoate is an ester derivative featuring a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the 3-position, esterified with 2-furoic acid.
Properties
Molecular Formula |
C13H10O5 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
(3-methoxycarbonylphenyl) furan-2-carboxylate |
InChI |
InChI=1S/C13H10O5/c1-16-12(14)9-4-2-5-10(8-9)18-13(15)11-6-3-7-17-11/h2-8H,1H3 |
InChI Key |
ACODLONONVWMGI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Physicochemical Properties
- Polarity and Solubility : The methoxycarbonyl group in 3-(Methoxycarbonyl)phenyl 2-furoate increases polarity compared to its ethoxy analog, suggesting improved solubility in polar solvents (e.g., acetone, DMSO) . Methyl 2-furoate, lacking a phenyl group, exhibits higher volatility and lower boiling point (126.11 g/mol vs. ~260 g/mol for the target compound).
- Stability : Phenyl esters like 3-(Methoxycarbonyl)phenyl 2-furoate are likely more hydrolytically stable than methyl esters (e.g., Methyl 2-furoate), which hydrolyze readily under acidic/basic conditions.
Reactivity and Functional Group Impact
- Ester Groups : The methoxycarbonyl substituent may participate in nucleophilic acyl substitution, similar to sulfonylurea pesticides (e.g., metsulfuron methyl ester). However, the absence of a triazine ring in the target compound limits direct pesticidal activity compared to derivatives.
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